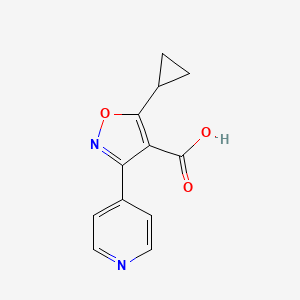

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Description

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at position 5, a pyridin-4-yl group at position 3, and a carboxylic acid moiety at position 4. This structure combines a rigid isoxazole ring with aromatic (pyridine) and aliphatic (cyclopropyl) substituents, conferring unique electronic and steric properties.

Properties

IUPAC Name |

5-cyclopropyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-10(7-3-5-13-6-4-7)14-17-11(9)8-1-2-8/h3-6,8H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMCPTUGCCXZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Isoxazole Derivatives

Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or through condensation reactions involving β-diketones or β-ketoesters with hydroxylamine derivatives. The choice of method depends on the desired substitution pattern and functional groups.

1,3-Dipolar Cycloaddition: This method involves generating a nitrile oxide intermediate that reacts with an alkyne to form the isoxazole ring. Variations include the use of metal catalysts or metal-free conditions, often under mild or environmentally benign conditions such as ultrasound radiation or aqueous media.

Condensation of β-Diketones or β-Ketoesters with Hydroxylamine: This approach forms isoxazoles by cyclocondensation, often under acidic or neutral conditions, to yield various substituted isoxazoles including carboxylic acid derivatives.

Specific Preparation Route for 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic Acid

While direct literature specific to this compound is limited, analogous preparation methods can be inferred and adapted from reported syntheses of 3,5-disubstituted isoxazole-4-carboxylic acids and related compounds.

Stepwise Synthetic Approach

| Step | Reaction Description | Conditions / Reagents | Notes |

|---|---|---|---|

| 1. Formation of β-ketoester precursor | Condensation of cyclopropyl-containing ketone with pyridin-4-yl-substituted aldehyde or appropriate precursor | Acidic or basic catalysis, solvent such as ethanol or acetic acid | Ensures incorporation of cyclopropyl and pyridinyl groups |

| 2. Cyclization with Hydroxylamine | Reaction of β-ketoester with hydroxylamine hydrochloride | Aqueous or mixed solvent system, mild heating | Forms isoxazole ring via cyclocondensation |

| 3. Hydrolysis of ester to carboxylic acid | Hydrolysis of isoxazole ester intermediate | Base hydrolysis (e.g., KOH in aqueous ethanol) | Converts ester to carboxylic acid at position 4 |

| 4. Purification and crystallization | Crystallization from solvents such as toluene, acetic acid, or ethyl acetate | Controlled heating and cooling cycles | Enhances purity and yield of final acid compound |

This general sequence is supported by analogous processes described for methyl and other alkyl-substituted isoxazole-4-carboxylic acids.

Detailed Reaction Conditions and Considerations

Cyclopropyl Introduction: The cyclopropyl group can be introduced via starting materials such as cyclopropyl ketones or cyclopropyl-containing β-ketoesters. The stability of the cyclopropyl ring under reaction conditions must be considered to avoid ring-opening side reactions.

Pyridin-4-yl Substitution: The pyridin-4-yl group is typically introduced via aldehyde or halide precursors bearing the pyridine ring, which participates in condensation or cross-coupling reactions.

Cyclization with Hydroxylamine: Hydroxylamine hydrochloride is commonly used to form the isoxazole ring by reacting with β-diketones or β-ketoesters. Reaction temperatures are generally mild (room temperature to 80°C), and aqueous or mixed solvents facilitate the reaction.

Ester Hydrolysis: Conversion of the ester intermediate to the carboxylic acid is achieved by base hydrolysis, typically with potassium hydroxide or sodium hydroxide in aqueous ethanol or methanol, followed by acidification to precipitate the acid.

Purification: Crystallization is a key step to obtain high-purity this compound. Preferred solvents include toluene, acetic acid, ethyl acetate, or their mixtures. Heating the solution to dissolve the compound followed by controlled cooling promotes crystallization.

Research Findings and Optimization Data

Although specific experimental data for this exact compound are scarce, the following insights from related isoxazole syntheses inform the preparation:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketoester condensation + hydroxylamine cyclization | Cyclopropyl ketone, pyridin-4-yl aldehyde, hydroxylamine hydrochloride | Mild heating, aqueous or mixed solvents | Straightforward, scalable | Requires careful control to avoid side reactions |

| 1,3-Dipolar cycloaddition (nitrile oxide + alkyne) | Nitrile oxide precursor, alkyne with pyridinyl and cyclopropyl substituents | Mild to moderate temperature, metal-free or catalyzed | High regioselectivity, mild conditions | Synthesis of substituted nitrile oxides can be challenging |

| Ester hydrolysis and crystallization | Base (KOH), solvents (toluene, acetic acid) | Room temperature to reflux for hydrolysis; controlled cooling for crystallization | High purity product | Requires purification steps to remove salts |

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated isoxazole derivatives .

Scientific Research Applications

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among isoxazole derivatives include substitutions at positions 3 and 5, which influence molecular properties and biological activity:

Key Observations:

- Electron-Withdrawing Groups (Cl, CF₃O): Enhance acidity of the carboxylic acid (pKa reduction), improving solubility in physiological environments .

- Aromatic vs. Aliphatic Substituents: Pyridin-4-yl (vs.

- Cyclopropyl Group: Consistently retained across analogs, likely to enforce conformational rigidity and reduce metabolic degradation.

Pharmacological Activity

- The dichlorophenyl analog (C₁₃H₉Cl₂NO₃) exhibits potent FXR agonism (EC₅₀ = 12 nM), highlighting the importance of halogenated aryl groups in modulating nuclear receptor activity .

- Pyridine-substituted variants (e.g., 3,5-dichloro-4-pyridyl) may target similar pathways but with altered binding kinetics due to differences in hydrogen-bonding capacity .

Physicochemical and Commercial Properties

- Solubility: Pyridin-4-yl substitution likely increases water solubility compared to dichlorophenyl analogs, though experimental data are lacking.

- Synthesis and Cost: Commercial availability varies significantly. For example, 3-(2-(trifluoromethoxy)phenyl) analogs are priced at €2,000/g (1g scale), reflecting synthetic complexity . The dichloro-pyridyl variant (CAS 1020569-99-6) is priced at $795/g for R&D use .

Research and Development Considerations

- Toxicology: Limited data exist for many analogs, underscoring the need for comprehensive safety profiling .

- Crystallography: Tools like SHELXL (used for small-molecule refinement) could aid in resolving conformational details critical for structure-activity relationship (SAR) studies .

Biological Activity

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

CAS Number: 1955531-86-8

IUPAC Name: this compound

The compound features an isoxazole ring, a pyridine ring, and a cyclopropyl group, which contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the formation of the isoxazole ring through various methods, including:

- [2+3] Cycloaddition Reactions: Nitrile oxides react with olefins or alkynes to form the isoxazole structure.

- Microwave-Assisted Reactions: These methods enhance reaction efficiency and reduce environmental impact.

- Regioselective Cycloaddition Reactions: These approaches provide specific structural configurations essential for biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties: Studies have reported its ability to inhibit tumor growth in various cancer cell lines, including colorectal carcinoma xenografts.

- Kinase Inhibition: The compound demonstrates inhibition of specific kinases involved in cellular signaling pathways, which are crucial for cancer progression.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including:

- Enzymatic Inhibition: The compound can bind to enzymes or receptors, modulating their activity and influencing metabolic pathways.

- Cellular Signaling Modulation: By affecting kinase pathways, it can alter cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound significantly reduced tumor growth in human SW620 colorectal carcinoma xenografts. The compound was administered orally in two different dosing schedules, showcasing its potential for oral bioavailability and therapeutic application in oncology .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential use as an alternative antimicrobial agent .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isoxazole | C3H3N | Simpler structure without additional substituents |

| Thiazole | C3H3NS | Contains sulfur instead of oxygen |

| 5-Methylisoxazole | C10H8N2O3 | Similar biological activities but different substituents |

The presence of both cyclopropyl and pyridine groups in this compound enhances its binding affinity to specific targets compared to simpler derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid, and what are their limitations?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydroxylamine hydrochloride with cyclopropylacetylene derivatives, followed by functionalization of the pyridinyl moiety. Key steps include regioselective isoxazole ring formation and carboxylation at the 4-position. Limitations include low yields in cyclopropane ring formation (due to steric hindrance) and the need for anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms cyclopropane ring geometry and pyridinyl substitution patterns. H and C NMR data are essential for resolving stereochemical ambiguities.

- X-ray Crystallography : Provides definitive proof of the isoxazole-pyridinyl spatial arrangement (e.g., dihedral angles between rings) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by LC-MS) .

Q. How can researchers purify this compound to ensure high yields and reproducibility?

- Methodological Answer : Use gradient flash chromatography (silica gel, hexane/ethyl acetate) to separate carboxylated isoxazole derivatives. Recrystallization in ethanol/water mixtures improves purity (>98%). Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm via melting point analysis (expected range: 160–165°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cyclopropane ring formation?

- Methodological Answer :

- Catalytic Systems : Test palladium-catalyzed cross-coupling to enhance cyclopropane ring stability.

- Flow Chemistry : Continuous processing reduces side reactions (e.g., ring-opening) and improves reaction homogeneity, increasing yields by ~15–20% .

- Temperature Control : Maintain <60°C during cyclopropanation to prevent thermal degradation .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?

- Methodological Answer :

- Docking Studies : Re-evaluate binding poses using updated protein structures (e.g., kinase targets) to identify overlooked hydrophobic pockets.

- SAR Analysis : Synthesize analogs with modified pyridinyl substituents (e.g., chloro, methyl groups) to correlate electronic effects with activity .

- Purity Validation : Confirm compound purity (>99% by HPLC) to exclude confounding effects from impurities .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Stereochemical Complexity : Cyclopropane ring rigidity limits conformational flexibility, complicating SAR interpretation. Use deuterium labeling to track metabolic stability.

- Heterocyclic Interactions : Pyridinyl nitrogen basicity may interfere with target binding; substitute with fluorinated analogs to modulate pKa .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability : Degrades rapidly in acidic conditions (t½ <2 hrs at pH 3). Use buffered solutions (pH 7.4) for biological assays.

- Thermal Stability : Store at –20°C in argon atmosphere to prevent oxidation of the isoxazole ring .

Q. What in vitro toxicological assays are recommended for early-stage evaluation?

- Methodological Answer :

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms due to pyridinyl-heterocycle interactions.

- hERG Binding Assay : Assess cardiac toxicity risks via patch-clamp electrophysiology .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target: 2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration.

- Metabolite Prediction : Identify vulnerable sites (e.g., cyclopropane ring) for deuteration to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.